![molecular formula C13H10ClN3S B2495336 2-(((4-Chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine CAS No. 302935-72-4](/img/structure/B2495336.png)
2-(((4-Chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives closely related to 2-(((4-Chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine involves multiple steps, including condensation, cyclization, and functionalization reactions. For instance, derivatives of imidazo[1,2-a]pyrimidines have been synthesized by combining 2-aminobenzimidazole or 3-amino-1,2,4-triazole with aldehydes and β-dicarbonyl compounds in the presence of thiamine hydrochloride as a catalyst, indicating the versatility of catalytic systems in facilitating the synthesis of complex heterocycles in water medium, showcasing an environmentally benign approach (Liu, Lei, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of compounds within the imidazo[1,2-a]pyrimidine family has been extensively analyzed through techniques such as X-ray crystallography. These studies reveal that the imidazo[1,2-a]pyrimidine core can adopt nearly planar conformations, with substituents influencing the overall molecular geometry and intermolecular interactions. For example, the structure of ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1′,2′:1,2]pyrimidino[5,4-b][1]benzofuran-3-yl]acetate shows how fused rings and substituent orientations contribute to the compound's stability and packing within the crystal lattice (Hu, Zhu, & Chen, 2007).
Chemical Reactions and Properties
Imidazo[1,2-a]pyrimidines can undergo various chemical reactions, including arylation, which allows for further functionalization of the core structure. Palladium-catalyzed regioselective arylation at the 3-position with aryl bromides has been demonstrated, providing an efficient synthesis pathway for 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles. This highlights the compound's reactivity and potential for diversification through straightforward synthetic modifications (Li et al., 2003).
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing imidazo[1,2-a]pyrimidine derivatives and explored their chemical properties through spectral studies. For instance, the synthesis of 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine derivatives has been reported, with their structures confirmed via IR, 1H-NMR, and mass spectral data (Bhuva, Bhadani, Purohit, & Purohit, 2015). These compounds were assessed for biological activity against various bacteria and fungi, demonstrating moderate activity in some cases.
Biological Activities
The biological screening of these compounds has shown potential in various applications. For example, certain imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective agents against ulcers, although they exhibited more pronounced cytoprotective properties in experimental models (Starrett, Montzka, Crosswell, & Cavanagh, 1989). Additionally, a method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine derivatives using thiamine hydrochloride as a catalyst was developed, highlighting the use of water as a solvent and the environmental benefits of such processes (Liu, Lei, & Hu, 2012).
Antineoplastic Activity
A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their antineoplastic activity. Some of these compounds exhibited a variable degree of activity against cancer cell lines, indicating their potential as antineoplastic agents (Abdel-Hafez, 2007).
Antimicrobial and Antiviral Activities
Several imidazo[1,2-a]pyrimidine derivatives have shown promising antimicrobial and antiviral activities. For example, thieno-fused 7-deazapurine ribonucleosides exhibited low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV (Tichy et al., 2017).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-10-2-4-12(5-3-10)18-9-11-8-17-7-1-6-15-13(17)16-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXPVQYPVHIIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

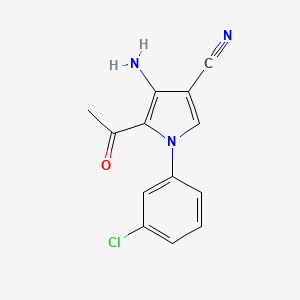
![Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2495257.png)
![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)
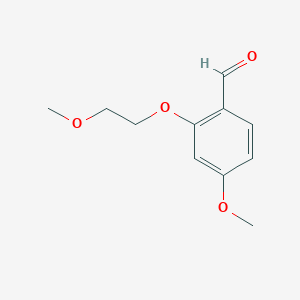
![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2495261.png)
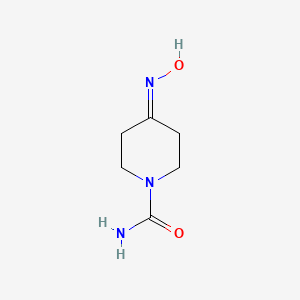
![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)
![1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B2495264.png)
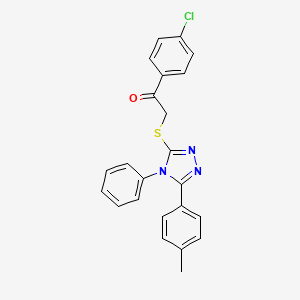
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)
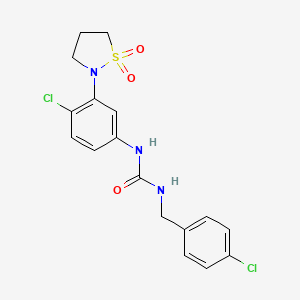
![2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2495269.png)
![2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2495273.png)
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)